4-(Pyridin-2-yl)morpholine
Overview
Description
“4-(Pyridin-2-yl)morpholine” is a compound that belongs to the class of organic compounds known as morpholines . These compounds have the same murcko framework: 4-(pyridin-2-yl)morpholine . The nitrogen atom in the morpholine ring can act as a nucleophile and undergo substitution reactions with electrophiles .
Synthesis Analysis
The synthesis of “4-(Pyridin-2-yl)morpholine” involves several steps. For example, the nitrogen in the morpholine ring can react with acyl chlorides or anhydrides to form amides . This compound can also undergo alkylation reactions with alkyl halides or alkyl sulfonates to introduce alkyl groups onto the nitrogen in the morpholine ring .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)morpholine” includes a pyridine ring and a morpholine ring . The pyridine ring can undergo oxidation reactions . If there are reducible functional groups present in the molecule, “4-(Pyridin-2-yl)morpholine” can be reduced using appropriate reducing agents .Chemical Reactions Analysis
“4-(Pyridin-2-yl)morpholine” can participate in various chemical reactions. For example, the morpholine ring can be opened under acidic or basic conditions, leading to the formation of compounds with open-chain structures . It can also participate in condensation reactions, especially with carbonyl compounds, to form products like Mannich bases .Scientific Research Applications
Summary of the Application
“4-(Pyridin-2-yl)morpholine” has been used in the synthesis of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been tested for phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer research .
Methods of Application or Experimental Procedures
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for PI3K enzymatic assay .
Summary of the Results or Outcomes
The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
3. Application in Synthesis of Pyridin-2-yl-methanones
Summary of the Application
“4-(Pyridin-2-yl)morpholine” has been used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
Methods of Application or Experimental Procedures
The synthesis was achieved by an efficient copper-catalyzed reaction . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Summary of the Results or Outcomes
Several controlled experiments were operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .
properties
IUPAC Name |
4-pyridin-2-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPVOSNOIWGRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449992 | |
Record name | 2-Morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)morpholine | |
CAS RN |
24255-25-2 | |
Record name | 2-Morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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